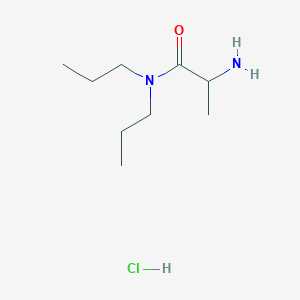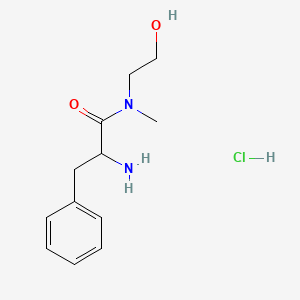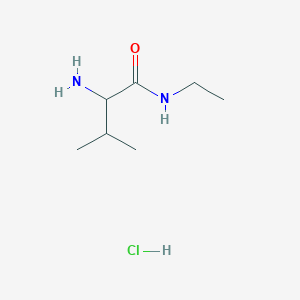![molecular formula C8H7N5 B1525284 4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190315-17-3](/img/structure/B1525284.png)
4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine
概要
説明
4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The azido group at the 4-position and the methyl group at the 6-position of the pyrrolo[2,3-b]pyridine ring system contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
-
Formation of the Pyrrolo[2,3-b]pyridine Core: : The pyrrolo[2,3-b]pyridine core can be synthesized through various methods, including cyclization reactions of appropriate precursors. One common method involves the cyclization of 2-bromo-5-iodopyridine with a suitable nucleophile .
-
Introduction of the Azido Group: : The azido group can be introduced through nucleophilic substitution reactions. For example, the reaction of 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine with sodium azide in an appropriate solvent can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
-
Substitution Reactions: : The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions .
-
Reduction Reactions: : The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst .
-
Cycloaddition Reactions: : The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles .
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group through nucleophilic substitution.
Hydrogen Gas and Catalyst: Used for the reduction of the azido group to an amine.
Alkyne Compounds: Used in cycloaddition reactions to form triazoles.
Major Products Formed
科学的研究の応用
4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
-
Medicinal Chemistry: : It is used as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and anticancer agents .
-
Chemical Biology: : The azido group allows for bioorthogonal labeling and click chemistry applications, enabling the study of biological processes in living cells .
-
Material Science:
作用機序
The mechanism of action of 4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity . The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules without interfering with native biological processes .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: The parent compound without the azido and methyl groups.
4-azido-1H-pyrrolo[2,3-b]pyridine: Similar compound without the methyl group at the 6-position.
6-methyl-1H-pyrrolo[2,3-b]pyridine: Similar compound without the azido group at the 4-position.
Uniqueness
4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the azido and methyl groups, which confer distinct chemical reactivity and biological activity. The azido group allows for bioorthogonal chemistry applications, while the methyl group can influence the compound’s binding affinity and selectivity for biological targets .
特性
IUPAC Name |
4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-5-4-7(12-13-9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSAYEYAHWWVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266737 | |
| Record name | 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-17-3 | |
| Record name | 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



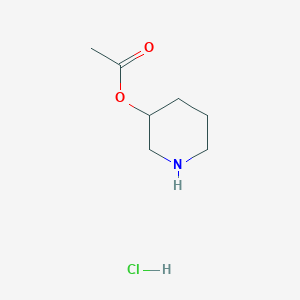
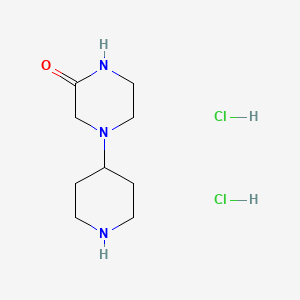

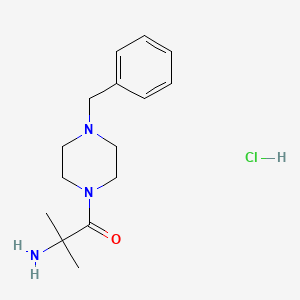
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525209.png)
![2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride](/img/structure/B1525211.png)
